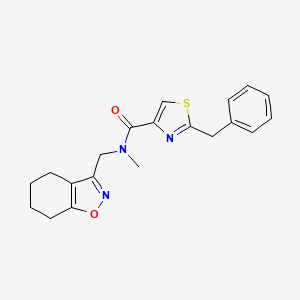![molecular formula C22H31N3O2 B5518468 2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)
2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves intricate chemical pathways that may include Michael addition, cyclization, and spirocyclization reactions. For example, a divergent synthesis method was described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the key step of Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). Additionally, stereoselective synthesis approaches are crucial for obtaining specific isomers of these compounds, as demonstrated by the efficient stereoselective synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one (Ibuka et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic architecture, incorporating both nitrogen and oxygen atoms within the cyclic framework. Crystal structure and biological activity studies, such as those conducted on (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, provide insight into the three-dimensional arrangement of atoms, hydrogen bonding interactions, and the chair conformation of the cyclohexanone unit (Yuan et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, leveraging their unique structure for the synthesis of pharmacologically relevant compounds. Spirocyclization of pyridine substrates has been employed for the construction of 3,9-diazaspiro[5.5]undecane derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Parameswarappa & Pigge, 2011). Additionally, the annulation of primary amines to diazaspirocycles utilizing α-methyl benzyl resin indicates the potential for solid-phase synthesis approaches (Macleod et al., 2006).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. Studies on these compounds often involve spectroscopic techniques like NMR, IR, and mass spectrometry for structure elucidation and property analysis. For instance, the study on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provided valuable information on the chemical shifts and structural analysis (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diazaspiro[5.5]undecane derivatives are critical for their application in synthetic chemistry and potential pharmaceutical uses. The ability to undergo reactions such as Michael addition and spirocyclization makes these compounds versatile intermediates for the synthesis of complex organic molecules. The photophysical studies and solvatochromic analysis of diazaspiro compounds highlight their chemical behavior in different solvent environments, offering insights into their potential applications in materials science and drug development (Aggarwal & Khurana, 2015).
科学的研究の応用
Antihypertensive Activities
Research on 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including structures related to the specified compound, has indicated significant antihypertensive properties. These compounds have been evaluated for their effectiveness in lowering blood pressure in spontaneous hypertensive rats, with some showing considerable potential due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Similar research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has also demonstrated antihypertensive effects, attributed to alpha-adrenergic receptor blockade (Caroon et al., 1981).
Pharmacological Evaluations
Studies have expanded into evaluating the salts of antihypertensive agents for achieving slow-release formulations, showcasing the versatility of these compounds in drug delivery systems (Benjamin & Lin, 1985). Additionally, the synthesis and evaluation of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists highlight their utility in treating chemokine-mediated diseases, especially respiratory conditions such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
Synthetic Methodologies
Innovative synthetic methodologies for nitrogen-containing spiro heterocycles have been developed, including catalyst-free syntheses that yield high-quality compounds within a short reaction time. These advances facilitate the exploration of diazaspiro[5.5]undecane derivatives in various pharmaceutical applications (Aggarwal et al., 2014).
Ligand Promiscuity Reduction
Research focusing on the dopamine D3 receptor (D3R) has leveraged low-affinity diazaspiro orthosteric fragments to reduce ligand promiscuity across highly conserved aminergic G-protein-coupled receptors. This approach aims to minimize off-target interactions, a crucial consideration in drug development to ensure specificity and reduce potential side effects (Reilly et al., 2019).
特性
IUPAC Name |
2-(2-methoxyethyl)-8-[(1-methylindol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-23-11-7-19-14-18(4-5-20(19)23)15-24-10-3-8-22(16-24)9-6-21(26)25(17-22)12-13-27-2/h4-5,7,11,14H,3,6,8-10,12-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPQRKPOODQMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CN3CCCC4(C3)CCC(=O)N(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5518386.png)
![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)
![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)
![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)